(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine

Chiral pharmacology Enzyme inhibition Stereochemistry–activity relationship

(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine (CAS: 1398507-93-1) is a chiral benzimidazole derivative featuring a cyclohexyl substituent at the N1 position and an (S)-configured ethanamine chain at C2. The molecule (molecular formula C15H21N3, MW 243.35 g/mol) belongs to the class of bicyclic aromatic heterocycles formed by fusing a benzene ring with an imidazole ring.

Molecular Formula C15H21N3
Molecular Weight 243.35 g/mol
Cat. No. B11799615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine
Molecular FormulaC15H21N3
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1C3CCCCC3)N
InChIInChI=1S/C15H21N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8,16H2,1H3/t11-/m0/s1
InChIKeyZMZMAYUKFNOPOD-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine: A Structurally Differentiated Chiral Benzimidazole Building Block for Precision Medicinal Chemistry


(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine (CAS: 1398507-93-1) is a chiral benzimidazole derivative featuring a cyclohexyl substituent at the N1 position and an (S)-configured ethanamine chain at C2. The molecule (molecular formula C15H21N3, MW 243.35 g/mol) belongs to the class of bicyclic aromatic heterocycles formed by fusing a benzene ring with an imidazole ring . Its combination of a lipophilic cyclohexyl group, a basic ethanamine primary amine, and a defined stereocenter makes it a versatile scaffold or building block in medicinal chemistry campaigns targeting kinases, GPCRs, and other protein classes .

Why Simple Benzimidazole or Racemic Substitution Cannot Replace (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine in Chiral Synthesis and SAR Studies


Substituting this compound with a generic benzimidazole ethanamine or its racemic mixture introduces uncontrolled variables that compromise synthetic precision and biological interpretation. The defined (S)-stereochemistry is critical because chiral benzimidazole amine hybrids exhibit enantiomer-dependent inhibition potencies [1]. For example, enantiomeric pairs of cyclohexylethylamine-containing benzimidazole hybrids show up to a 3.7-fold difference in acetylcholinesterase (AChE) IC50 and up to a 3.6-fold difference in carbonic anhydrase I (hCA-I) IC50 depending solely on the stereochemistry of the amine component [1]. Using a racemate or an undefined chiral center would dilute the effective concentration of the active enantiomer, skew dose-response curves, and obscure true structure-activity relationship (SAR) signals, leading to erroneous lead triage decisions and wasted resources [1].

Quantitative Differentiation Evidence for (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine Against Closest Analogs


Enantiomer-Dependent Enzyme Inhibition Potency: (S) vs. (R) Configuration in Benzimidazole-Hybrid Chiral Series

In a series of chiral benzimidazole amine hybrids synthesized from commercially available cyclohexylethylamine enantiomers, the (S)-configured derivative 4d demonstrated weaker inhibition of human carbonic anhydrase I (hCA-I), carbonic anhydrase II (hCA-II), and acetylcholinesterase (AChE) compared to its (R)-configured counterpart 4c. Specifically, compound 4d (S) showed an IC50 of 0.620 µM for hCA-I, 0.635 µM for hCA-II, and 100 nM for AChE, whereas compound 4c (R) showed IC50 values of 0.173 µM, 0.233 µM, and 26.92 nM, respectively [1]. This indicates a clear pharmacodynamic distinction, with the (R)-enantiomer being 2.7–3.7 fold more potent across all three targets. [1] While this data is generated on more complex hybrid molecules, it establishes the principle that the cyclohexylethylamine stereocenter fundamentally dictates target engagement, implying (S)-1-(1-cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine will impart distinct biological properties compared to its (R) isomer when used as a building block to construct analogous inhibitors.

Chiral pharmacology Enzyme inhibition Stereochemistry–activity relationship

Lipophilicity and Predicted CNS Permeability Differentiation: Cyclohexyl vs. Des-Cyclohexyl Analog

The presence of the N1-cyclohexyl substituent dramatically increases lipophilicity compared to the des-cyclohexyl analog (S)-1-(1H-benzo[d]imidazol-2-yl)ethanamine. Computational predictions from the MMsINC database assign an SlogP of 2.92 to (S)-1-(1-cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine [1]. In contrast, the des-cyclohexyl analog (S)-1-(1H-benzo[d]imidazol-2-yl)ethanamine has a predicted logP of approximately 0.9 . This ~2 log unit increase suggests the cyclohexyl-substituted compound would have roughly 100-fold higher partitioning into octanol, a surrogate for membrane permeability. This magnitude of lipophilicity gain is class-level consistent with reports that N1-cyclohexyl-benzimidazole scaffolds exhibit enhanced brain penetration and cellular uptake in kinase inhibitor programs [2].

Physicochemical properties CNS drug discovery LogP comparison

Chiral Purity and Reproducibility Assurance: Enantiomeric Excess Specifications

The target compound is commercially available with a specified chemical purity of ≥97% as assessed by HPLC and NMR [1]. While specific enantiomeric excess (ee) data is not always published in vendor datasheets, the defined (S)-stereochemistry is guaranteed by the synthetic route starting from enantiopure (S)-cyclohexylethylamine. In contrast, sourcing a generic '1-(1-cyclohexyl-1H-benzoimidazol-2-yl)ethanamine' without stereochemical designation risks obtaining a racemic mixture or an undefined scalemic mixture. For example, the (R)-enantiomer with CAS 1398507-83-9 is sold separately, indicating that vendors intentionally separate the enantiomers to meet the demand for stereochemically pure starting materials . Using a product with undefined chiral composition would introduce batch-to-batch variability that is unacceptable for reproducible SAR or GLP studies.

Chiral purity Quality control Stereochemical integrity

Privileged Scaffold Status: 1-Cyclohexyl-1H-benzo[d]imidazole Core in Kinase and GPCR Inhibitor Patents

The 1-cyclohexyl-1H-benzo[d]imidazole core is a recognized privileged scaffold in kinase inhibitor design. A BindingDB entry (BDBM50310458; CHEMBL1078929) for 4-(1-cyclohexyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine reports a Ki of 12 nM against p70S6K (ribosomal protein S6 kinase) [1]. Furthermore, bis-benzimidazole derivatives containing 1-cyclohexyl-1H-benzo[d]imidazole groups exhibit mean GI50 values of 2.10–2.23 µM across a panel of 60 human cancer cell lines, demonstrating broad antitumor activity [2]. While the target compound lacks the oxadiazol-3-amine or bis-benzimidazole elaboration, its structure constitutes the core pharmacophore fragment from which these potent inhibitors were derived. Procuring (S)-1-(1-cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine therefore provides direct synthetic access to a scaffold that has already yielded nanomolar kinase inhibitors.

Kinase inhibitor Scaffold hopping Patent landscape

Procurement-Guiding Application Scenarios for (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine


Enantioselective Synthesis of Chiral Benzimidazole-Hybrid Enzyme Inhibitors

This compound is ideally suited as a chiral amine building block for synthesizing enantiomerically pure benzimidazole hybrid inhibitors targeting carbonic anhydrases or acetylcholinesterase. As demonstrated by Tunç et al. (2023), the stereochemistry of the cyclohexylethylamine component directly modulates enzyme inhibition IC50 values by up to 3.7-fold [1]. Procuring the defined (S)-enantiomer ensures that SAR campaigns exploring the 2-position of the benzimidazole ring start from a consistent, stereochemically pure intermediate, enabling reliable correlation of scaffold modifications with target potency [1].

CNS-Penetrant Kinase Inhibitor Lead Optimization

The cyclohexyl substituent elevates the predicted logP to 2.92, positioning this scaffold within the optimal lipophilicity range for blood-brain barrier penetration [2]. Given that 1-cyclohexyl-benzimidazole derivatives have demonstrated nanomolar inhibition of brain-relevant kinases such as AAK1 and p70S6K [3], this building block is a logical starting point for CNS-focused hit-to-lead programs. Using this compound instead of a less lipophilic des-cyclohexyl analog eliminates the need to re-engineer lipophilicity through additional structural modifications, saving synthetic iterations [2].

LSD1 Epigenetic Probe Development

Patents from Takeda Pharmaceutical and others have claimed 1-cyclohexyl-1H-benzo[d]imidazole derivatives as LSD1 (KDM1A) inhibitors with IC50 values below 100 nM [4]. (S)-1-(1-cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine serves as a direct precursor to these inhibitor classes via simple coupling reactions at the primary amine. Procuring this intermediate allows medicinal chemistry teams to rapidly generate focused libraries around a validated LSD1 inhibitor chemotype, accelerating the development of epigenetic probes for oncology [4].

Quality-Controlled Asymmetric Synthesis in Academic and Industrial Collaborations

The availability of this compound at ≥97% purity with defined (S)-stereochemistry [5] satisfies the quality control requirements for both academic SAR studies and industrial CRO-led collaborations. The separate CAS registration of the (R)-enantiomer (1398507-83-9) confirms that suppliers intentionally separate the enantiomers, reducing the risk of cross-contamination and ensuring batch-to-batch reproducibility essential for GLP and IND-enabling studies.

Quote Request

Request a Quote for (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.